molecular formula C7H5Cl4NO B1678550 Pyroxychlor CAS No. 7159-34-4

Pyroxychlor

Cat. No.: B1678550
CAS No.: 7159-34-4
M. Wt: 260.9 g/mol
InChI Key: RPCKKUFLSMORHB-UHFFFAOYSA-N
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Description

Pyroxychlor is a fungicide, Bactericide, Wood Preservative.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing Pyroxychlor in laboratory settings?

  • Methodological Answer : this compound synthesis typically involves chlorination reactions under controlled conditions. Researchers should employ High-Performance Liquid Chromatography (HPLC) to verify purity (>95%) and Nuclear Magnetic Resonance (NMR) for structural confirmation. Reaction parameters (temperature, solvent polarity, and catalyst concentration) must be systematically optimized using Design of Experiments (DoE) principles to ensure reproducibility . For characterization, pair spectroscopic data (IR, UV-Vis) with computational simulations (DFT) to validate molecular geometry .

Q. How can researchers assess this compound’s stability under varying environmental conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing this compound to stressors (light, humidity, temperature). Use kinetic modeling (e.g., Arrhenius equation) to extrapolate degradation rates. Analytical techniques like Mass Spectrometry (MS) and X-ray Diffraction (XRD) are critical for identifying degradation byproducts and phase changes. Report stability data in tables comparing half-life (t₁/₂) across conditions (e.g., pH 3–9, 25–60°C) .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

  • Methodological Answer : Prioritize cell-based assays (e.g., MTT for cytotoxicity) and enzyme inhibition studies (e.g., IC₅₀ determination via spectrophotometry). Include positive/negative controls and dose-response curves. For mechanistic insights, combine these with fluorescence microscopy to track cellular uptake .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s reported mechanism of action across studies?

  • Methodological Answer : Apply systematic contradiction analysis by comparing experimental conditions (e.g., cell lines, solvent systems) and assay protocols. Use meta-analysis frameworks to quantify heterogeneity (I² statistic). Validate hypotheses through orthogonal methods: e.g., if conflicting results arise from enzyme assays vs. whole-cell studies, perform knock-out models or isotopic labeling to isolate variables .

Q. What computational approaches enhance this compound’s structure-activity relationship (SAR) modeling?

  • Methodological Answer : Combine molecular docking (AutoDock Vina) with molecular dynamics simulations (GROMACS) to predict binding affinities and conformational flexibility. Cross-validate with experimental IC₅₀ data to refine force fields. Highlight discrepancies in free energy calculations (ΔG) as areas for further investigation .

Q. How can researchers design experiments to identify this compound’s degradation pathways in complex matrices?

  • Methodological Answer : Employ high-resolution LC-MS/MS with fragmentation patterns to trace degradation intermediates. Use isotope ratio mass spectrometry (IRMS) to distinguish biotic vs. abiotic pathways. Pair with multivariate statistical analysis (PCA) to correlate degradation kinetics with environmental factors (e.g., microbial activity, redox potential) .

Q. Data Analysis & Reporting

Q. What statistical models are appropriate for analyzing this compound’s synergistic effects in combination therapies?

  • Methodological Answer : Use Bliss Independence or Chou-Talalay models to quantify synergy scores (Combination Index, CI). Include 3D surface plots to visualize dose-effect matrices. Address variability through bootstrapping or Monte Carlo simulations .

Q. How should researchers structure this compound’s ecotoxicity data for peer-reviewed publication?

  • Methodological Answer : Organize data into tables with EC₅₀/LC₅₀ values for multiple species (e.g., Daphnia magna, Danio rerio). Apply OECD guidelines for acute/chronic toxicity testing. Include metadata on test conditions (water hardness, temperature) and statistical confidence intervals .

Q. Tables for Reference

Table 1 : Example Stability Data for this compound

Condition (pH, Temp)Half-Life (t₁/₂, days)Major Degradation Product
3.0, 25°C120This compound-diol
7.4, 40°C45Chlorinated quinone
9.0, 60°C12Dehydroxy derivative

Table 2 : Synergy Analysis (Chou-Talalay Model)

Compound PairCombination Index (CI)Interpretation
This compound + Drug A0.3Synergistic
This compound + Drug B1.2Antagonistic

Properties

CAS No.

7159-34-4

Molecular Formula

C7H5Cl4NO

Molecular Weight

260.9 g/mol

IUPAC Name

2-chloro-6-methoxy-4-(trichloromethyl)pyridine

InChI

InChI=1S/C7H5Cl4NO/c1-13-6-3-4(7(9,10)11)2-5(8)12-6/h2-3H,1H3

InChI Key

RPCKKUFLSMORHB-UHFFFAOYSA-N

SMILES

COC1=NC(=CC(=C1)C(Cl)(Cl)Cl)Cl

Canonical SMILES

COC1=NC(=CC(=C1)C(Cl)(Cl)Cl)Cl

Appearance

Solid powder

Key on ui other cas no.

7159-34-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Pyroxychlor;  M 4109;  M-4109;  M4109;  Nurelle;  Dowco 269;  Lorvek; 

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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